![molecular formula C20H22N4O4 B2814205 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775468-57-9](/img/structure/B2814205.png)
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including an oxadiazole ring, a pyrido[1,2-c]pyrimidine ring, and a methoxybenzyl group. The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom . The pyrido[1,2-c]pyrimidine is a fused ring system with a pyridine ring attached to a pyrimidine ring. The methoxybenzyl group consists of a benzyl group with a methoxy (-OCH3) substituent.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups, which could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole and pyrido[1,2-c]pyrimidine rings. Oxadiazoles are known to participate in a variety of chemical reactions, often acting as bioisosteres in drug design .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could contribute to its aromaticity .Applications De Recherche Scientifique
Synthesis and Characterization
- Complex heterocyclic compounds, including those with oxadiazole moieties and pyridopyrimidine dione structures, are frequently synthesized and characterized for their potential applications in medicinal chemistry and material science. These syntheses often involve multi-step reactions, including cyclization, acylation, and nucleophilic substitutions, to introduce various functional groups into the heterocyclic framework. The structural characterization of these compounds typically employs techniques such as NMR, IR, and MS spectrometry (Sako et al., 2000).
Antimicrobial and Antiviral Activities
- Some heterocyclic compounds exhibit significant antimicrobial and antiviral activities. The exploration of these biological activities involves synthesizing novel heterocyclic frameworks and testing their efficacy against various bacterial, fungal, and viral pathogens. This research is crucial for developing new therapeutic agents to combat infectious diseases (Ibrahim et al., 2011).
Inhibition of Biological Targets
- The design and synthesis of heterocyclic compounds targeting specific biological enzymes or receptors are a significant area of research. These studies aim to develop new drugs with improved efficacy and selectivity for their targets. For instance, compounds with pyridopyrimidine dione structures have been evaluated for their urease inhibition properties, which are relevant for treating diseases like peptic ulcers caused by Helicobacter pylori (Rauf et al., 2010).
Mécanisme D'action
The mechanism of action would depend on the specific biological target of this compound. Compounds containing oxadiazole rings are known to exhibit a wide range of biological activities, including antimicrobial, antibacterial, antifungal, antimalarial, anti-inflammatory, anticancer, antituberculosis, antioxidant, antiviral, antidiabetic, anti-asthmatic, anticonvulsant, antidepressant, antiparkinsonian, and analgesic properties .
Propriétés
IUPAC Name |
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(3-methoxyphenyl)methyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-3-16-21-18(22-28-16)17-15-9-4-5-10-23(15)20(26)24(19(17)25)12-13-7-6-8-14(11-13)27-2/h6-8,11H,3-5,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHRZJPJEYYISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(sec-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2814122.png)
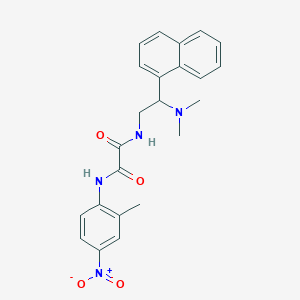
![3-Methyl-5-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B2814127.png)
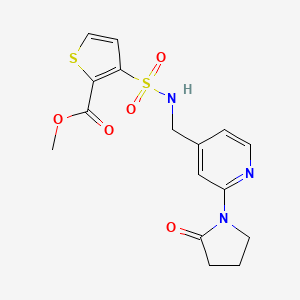
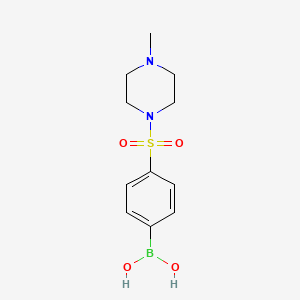

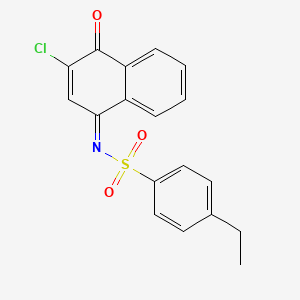
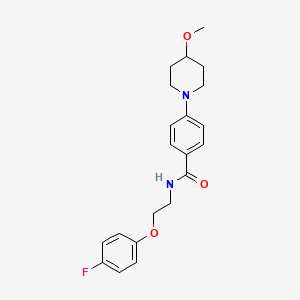
![N-(3,5-dimethylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2814133.png)
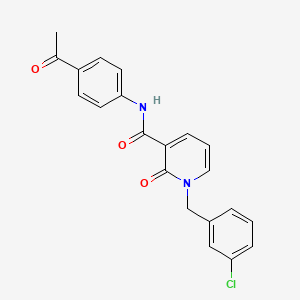

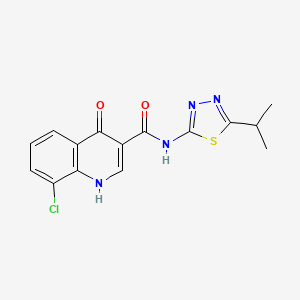

![4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2814145.png)